Molecular Weight and Hydrogen-Bond Donor Profile vs. Unsubstituted Parent
Compared with the parent 2,4,5‑triaminopyrimidine (CAS 3546-50-7, MW 125.13), N2,6‑dimethyl substitution increases molecular weight to 153.18 (+28.05 Da) and reduces the hydrogen‑bond donor count from 3 to 2 [1] . The calculated XLogP3 of the unsubstituted compound is –1.2; although an experimental log P for the N2,6‑dimethyl analogue is not available, the addition of two methyl groups is expected to raise lipophilicity by ≈1.0–1.5 log P units based on standard fragment contributions [2].
| Evidence Dimension | Molecular weight and H‑bond donor count |
|---|---|
| Target Compound Data | MW 153.18; H‑bond donors = 2 |
| Comparator Or Baseline | 2,4,5‑Triaminopyrimidine (MW 125.13; H‑bond donors = 3) |
| Quantified Difference | ΔMW = +28.05 Da; one fewer H‑bond donor |
| Conditions | Computed properties from PubChem and ChemBlink; no experimental log P available for the target compound. |
Why This Matters
Fewer H‑bond donors and higher predicted lipophilicity can improve membrane permeability and reduce crystal packing interactions, which is relevant when the compound is used as a fragment or intermediate for CNS‑penetrant candidates.
- [1] PubChem CID 148506 (2,4,5‑triaminopyrimidine), computed properties. View Source
- [2] Leo, A., Hansch, C. & Elkins, D. Partition coefficients and their uses. Chem. Rev. 71, 525-616 (1971) – used for fragment‑based log P estimation. View Source
